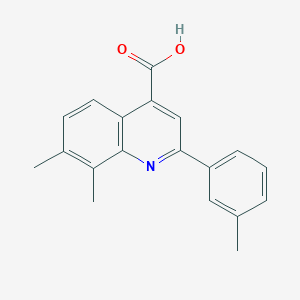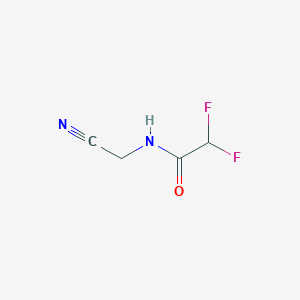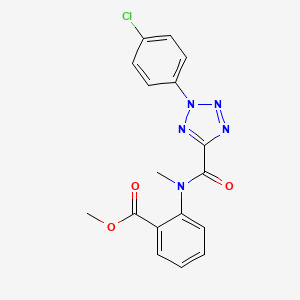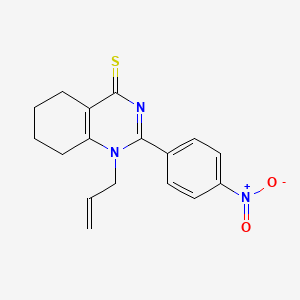
N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DMXAA, is a synthetic agent that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into related quinoline derivatives highlights their structural complexity and the potential for forming inclusion compounds or salts with different properties. For example, studies on amide-containing isoquinoline derivatives have shown that their interaction with mineral acids can lead to gel formation or crystallization, depending on the anions present. These compounds have also been observed to form host-guest complexes with enhanced fluorescence emission, indicating potential applications in material science or as fluorescent probes (Karmakar et al., 2007).
Synthesis and Biological Activity
The synthesis of novel compounds, including those with quinoline and oxadiazole structures, has been extensively studied. These efforts aim to discover new therapeutic agents with potential antimalarial, antitumor, or antimicrobial activities. For instance, compounds synthesized from quinoxaline derivatives have shown significant anti-lipid peroxidation activity and inhibition of soybean lipoxygenase, suggesting their potential as therapeutic agents (Vlachou et al., 2023).
Antimicrobial and Antitubercular Applications
Quinoline derivatives have demonstrated promising antimicrobial and antitubercular activities. For instance, 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, with minimum inhibitory concentration values as low as 0.05 μM. These compounds are active against drug-resistant strains and exhibit low toxicity to mammalian cells, highlighting their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17-9-10-19(3)21(14-17)26-24(29)16-30-22-8-4-7-20-11-12-23(27-25(20)22)28-13-5-6-18(2)15-28/h4,7-12,14,18H,5-6,13,15-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEJNBVOJMUSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)


![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)
